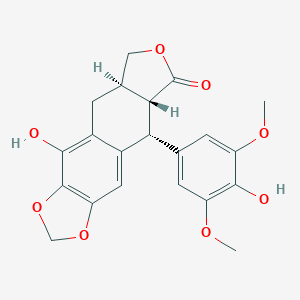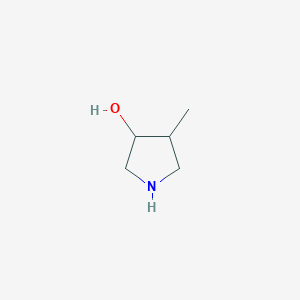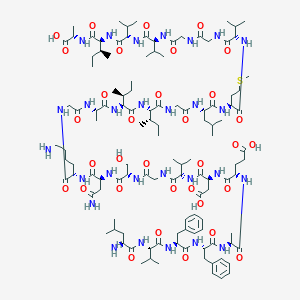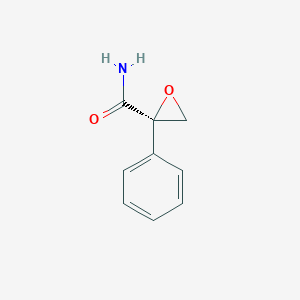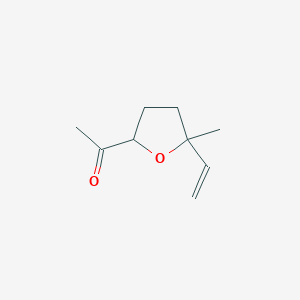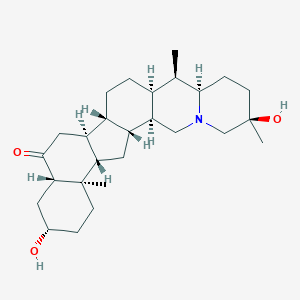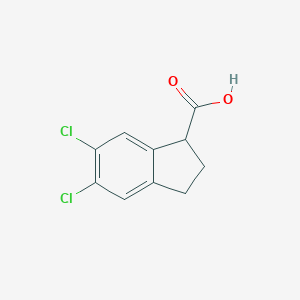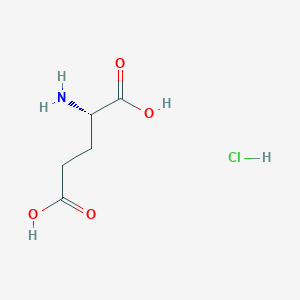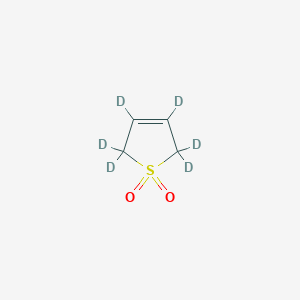
3-Sulfolene-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfolene-D6 is a deuterated derivative of thiophene 1,1-dioxide Deuterium, a stable isotope of hydrogen, replaces six hydrogen atoms in the thiophene ring, resulting in a compound with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfolene-D6 typically involves the deuteration of thiophene 1,1-dioxide. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the deuterated product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Sulfolene-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives with reduced sulfur functionality.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-Sulfolene-D6 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials for various industrial applications, including electronics and advanced materials.
Mechanism of Action
The mechanism by which 3-Sulfolene-D6 exerts its effects is primarily related to the presence of deuterium atoms. Deuterium has a higher bond dissociation energy compared to hydrogen, which can influence the compound’s reactivity and stability. This isotopic effect can alter reaction pathways and rates, making the compound useful in studies requiring precise control over chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxide: The non-deuterated analog of 3-Sulfolene-D6.
Dibenzothiophene 5,5-dioxide: A structurally related compound with similar sulfur oxidation states.
1,2,4-Benzothiadiazine 1,1-dioxide: Another sulfur-containing heterocycle with different applications.
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium enhances the compound’s stability and alters its reactivity, making it valuable for specific research applications where isotopic labeling is required.
Properties
IUPAC Name |
2,2,3,4,5,5-hexadeuteriothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2/i1D,2D,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-TZCZJOIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
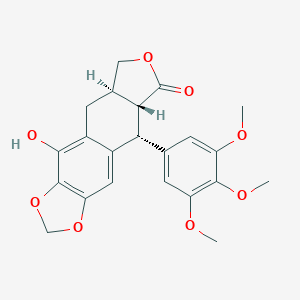
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)

